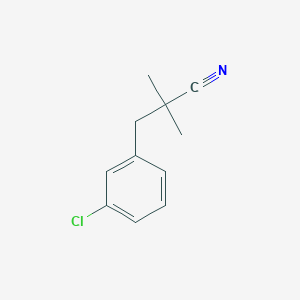
3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile
概要
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on its appearance (solid, liquid, color, etc.) and any notable properties .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized. It might include the starting materials, the reaction conditions, and the steps involved .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important functional groups .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes. It might include the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties. It might include its melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用
Cytotoxic Activity and Cancer Therapy : A study by Aboelmagd et al. (2021) synthesized metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a compound structurally similar to 3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile. These complexes showed significant anti-tumor activities, particularly against human colorectal carcinoma cells, while having no inhibitory action on normal cells.
Catalysis and Chemical Reactions : In the field of catalysis, research by Bonarowska et al. (1999) explored the hydrogenolysis of C-C and C-Cl bonds using Pd–Re/Al2O3 catalysts. This study highlighted how adding rhenium to Pd/Al2O3 altered the catalytic behavior significantly, impacting the degradation of compounds including 2,2-dimethylpropane.
Development of Antidepressant Agents : Research by Clark et al. (1979) explored the synthesis of analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol, a compound structurally related to 3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile, as potential antidepressant agents. This study found that some of these analogues had good activity in animal models of depression, with less anticholinergic side effects compared to existing treatments.
Biodegradability and Toxicity Studies : The study by O'connor and Young (1989) investigated the anaerobic biodegradability and toxicity of substituted phenols, including 3-methyl-4-chlorophenol. This research is crucial for understanding the environmental impact of such chemicals.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3-chlorophenyl)-2,2-dimethylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJKIQKJURWHKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B1466184.png)
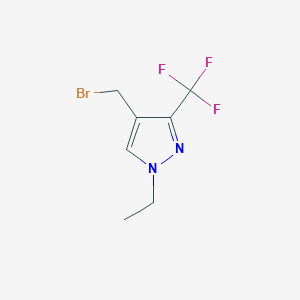
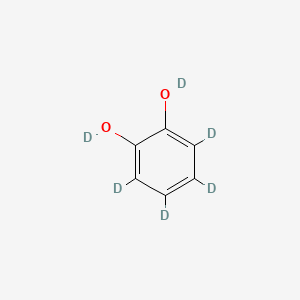
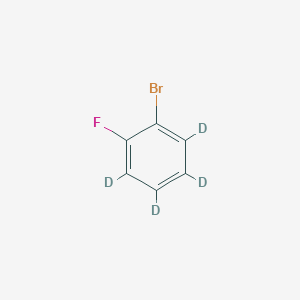


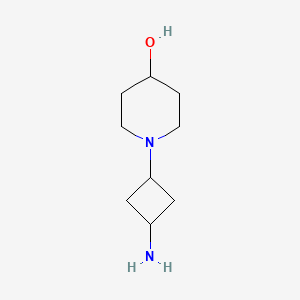
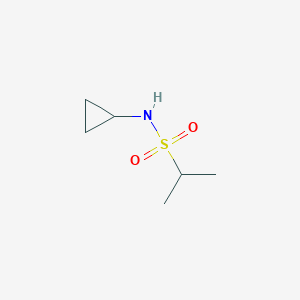
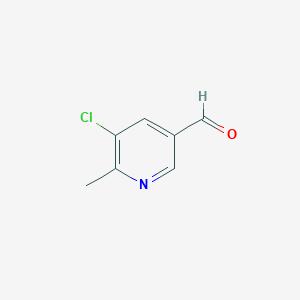

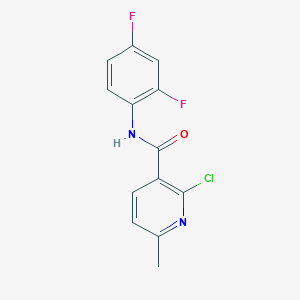

![2-{7,9-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1466204.png)